molecular formula C22H20Cl2N6O B14995742 N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide

N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide

Cat. No.: B14995742
M. Wt: 455.3 g/mol
InChI Key: FOJVQACTVHHLMG-UHFFFAOYSA-N
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Description

N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which is then functionalized with the pyrazole ring and the propanamide group. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the quinoxaline and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20Cl2N6O

Molecular Weight

455.3 g/mol

IUPAC Name

N-[4-[[6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C22H20Cl2N6O/c1-4-20(31)25-14-5-7-15(8-6-14)26-21-22(30-13(3)9-12(2)29-30)28-19-11-17(24)16(23)10-18(19)27-21/h5-11H,4H2,1-3H3,(H,25,31)(H,26,27)

InChI Key

FOJVQACTVHHLMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC3=CC(=C(C=C3N=C2N4C(=CC(=N4)C)C)Cl)Cl

Origin of Product

United States

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